molecular formula C13H18N2O4S B2979092 Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034408-08-5

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2979092
CAS No.: 2034408-08-5
M. Wt: 298.36
InChI Key: ILAIHKRWZXPTQU-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound featuring a pyrrolidine ring, an isoxazole moiety, and a thioester functional group

Properties

IUPAC Name

methyl 2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-8-12(9(2)19-14-8)13(17)15-5-4-10(6-15)20-7-11(16)18-3/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAIHKRWZXPTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactionsThe final step involves the formation of the thioester linkage under mild conditions to avoid decomposition of sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and controlled reaction environments to ensure consistency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The isoxazole moiety may play a crucial role in binding to these targets, while the thioester group could be involved in covalent modifications of proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)propanoate
  • Ethyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)butanoate

Uniqueness

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the isoxazole and pyrrolidine rings, along with the thioester linkage, makes it a versatile compound for various applications .

Biological Activity

Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a methyl ester group , a thioether linkage , and a pyrrolidine ring substituted with a 3,5-dimethylisoxazole moiety . This unique combination of structural elements is believed to contribute to its diverse biological activities.

Structural Feature Description
Methyl EsterEnhances solubility and bioavailability
Thioether LinkagePotential for enzyme interactions
Pyrrolidine RingAssociated with neuroprotective effects
Isoxazole MoietyLinked to anti-inflammatory properties

Although specific mechanisms for this compound are not fully elucidated, preliminary studies suggest several pathways:

  • Enzyme Inhibition : The compound may inhibit deubiquitylating enzymes, which play critical roles in regulating cellular processes and signaling pathways. This inhibition could have implications for cancer therapy and diseases associated with dysregulated protein degradation.
  • Signal Transduction Modulation : There is potential for this compound to interfere with key proteins involved in signal transduction pathways, impacting various cellular responses.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects, suggesting that this compound may share these properties.
  • Antimicrobial Activity : There is evidence indicating potential antimicrobial effects, which merit further investigation.

Case Studies and Research Findings

  • Preliminary Biological Evaluation : Initial studies have demonstrated the compound's ability to inhibit specific enzymes linked to cellular regulation. For instance, it has been evaluated for its inhibitory effects on deubiquitylating enzymes, which are crucial in cancer biology.
  • Comparative Analysis : A comparative analysis of similar compounds reveals that those with thioether linkages often exhibit enhanced biological activity. For example, thiazolidinone derivatives have shown antidiabetic properties while pyrrolidine derivatives are noted for neuroprotective effects.

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